molecular formula C17H17NO3 B2898133 3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid CAS No. 518349-13-8

3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid

Cat. No. B2898133
CAS RN: 518349-13-8
M. Wt: 283.327
InChI Key: LTLLYNGKQGTCQY-UHFFFAOYSA-N
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Description

The compound “3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid” is a derivative of indole . Indole is a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Scientific Research Applications

Anticancer Applications

Cinnamic acid derivatives, which share structural similarities with the compound , have been extensively investigated for their anticancer properties. The chemical functionality of these compounds, including the presence of a phenyl ring and carboxylic acid group, allows for a variety of chemical reactions leading to the synthesis of compounds with significant antitumor efficacy. Over the last two decades, there has been a surge in exploring various cinnamoyl derivatives for their potential in cancer treatment, indicating a promising area for the application of 3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid in developing new anticancer agents (De, Baltas, & Bedos-Belval, 2011).

Antioxidant and Therapeutic Roles

Chlorogenic Acid (CGA), a phenolic acid with a structure that includes a carboxylic acid group similar to the compound of interest, is known for its wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA's ability to modulate lipid metabolism and glucose homeostasis highlights the potential of structurally related compounds, such as this compound, in treating metabolic disorders and other health conditions (Naveed et al., 2018).

Environmental and Biological Applications

The study of phosphonic acids, which possess a structural motif related to the carboxylic acid functionality, has demonstrated the wide range of applications these compounds can have, including their use as bioactive agents, in bone targeting, and in the design of supramolecular materials. This underscores the potential versatility of this compound in various research fields, from chemistry to biology and materials science (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

properties

IUPAC Name

3-(4-oxo-2-phenyl-6,7-dihydro-5H-indol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16-8-4-7-14-13(16)11-15(12-5-2-1-3-6-12)18(14)10-9-17(20)21/h1-3,5-6,11H,4,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLLYNGKQGTCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2CCC(=O)O)C3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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